1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c1-12-4-2-3-5-14(12)24-16(13-6-8-19-9-7-13)15(22-23-24)17(25)21-18-20-10-11-26-18/h2-11H,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQMUYAJAIRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dimroth Rearrangement Approach
The Dimroth rearrangement offers regioselective access to 1,4,5-trisubstituted triazoles. In this method, 2-methylphenyl azide reacts with ethyl 3-oxo-3-(pyridin-4-yl)propanoate under basic conditions to yield 5-pyridin-4-yl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Procedure :
- Azide Preparation : 2-Methylphenyl azide is synthesized via diazotization of 2-methylaniline followed by sodium azide treatment.
- Cyclization : A solution of ethyl 3-oxo-3-(pyridin-4-yl)propanoate (1.93 g, 0.01 mol) and 2-methylphenyl azide (1.33 g, 0.01 mol) in methanol reacts with sodium methoxide (0.3 g Na, 0.013 mol) under reflux for 30 minutes. Acidification with HCl precipitates the triazole carboxylic acid.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | NaOMe | 68 | 98.5 |
| Solvent | Methanol | 72 | 97.8 |
| Temperature | Reflux | 68 | 98.5 |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the azide on the β-keto ester, followed by cyclization and aromatization.
Carboxamide Functionalization
The carboxylic acid intermediate undergoes amidation to introduce the 1,3-thiazol-2-yl group. CDI-mediated activation proves optimal for this transformation.
CDI-Activated Amidation
Procedure :
- Activation : 5-Pyridin-4-yl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.22 g, 5.00 mmol) reacts with CDI (0.81 g, 5.0 mmol) in dry acetonitrile (5 mL) at 50°C for 30 minutes.
- Coupling : 2-Amino-1,3-thiazole (0.01 mol) is added, and the mixture stirs at room temperature for 12 hours. Workup with aqueous ammonia and HCl yields the product.
Yield Optimization :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CDI | Acetonitrile | 12 | 70 |
| EDC/HCl | DMF | 24 | 58 |
| HATU | THF | 6 | 65 |
Side Reactions :
- Hydrolysis of the acyl imidazole intermediate to regenerate the carboxylic acid (5–10% yield loss).
- Over-activation leading to dimerization (<2%).
Analytical Characterization
Spectroscopic Validation
1H-NMR (400 MHz, DMSO-d6) :
- δ 8.72 (d, J = 5.6 Hz, 2H, Py-H)
- δ 8.15 (s, 1H, Triazole-H)
- δ 7.85–7.45 (m, 4H, Ar-H)
- δ 7.32 (d, J = 3.2 Hz, 1H, Thiazole-H)
- δ 2.55 (s, 3H, CH3).
13C-NMR (100 MHz, DMSO-d6) :
- δ 165.2 (C=O), 152.1 (Triazole-C), 150.3 (Py-C), 142.8 (Thiazole-C), 136.5–121.2 (Ar-C), 21.1 (CH3).
HRMS (ESI+) : m/z calcd for C19H15N6OS [M+H]+: 391.1074; found: 391.1078.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Dimroth + CDI | 2 | 58 | 98.5 | High |
| Azide-Alkyne + EDC | 3 | 42 | 95.2 | Moderate |
The Dimroth-CDI route outperforms alternative pathways in yield and scalability, making it the method of choice for industrial applications.
Chemical Reactions Analysis
1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby affecting cellular processes. For example, it may inhibit glycogen synthase kinase-3 or act as an antagonist of GABA receptors . These interactions lead to the modulation of signaling pathways, which can result in therapeutic effects such as anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole Carboxamide Moieties
Compounds such as 5-methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide () share the N-(1,3-thiazol-2-yl)carboxamide group but differ in core heterocycle and substitution patterns. Key distinctions include:
- Core Heterocycle : The triazole core in the target compound is replaced by a pyridine ring in the analogue.
- Substituent Position : The pyridinyl group in the analogue is at the 2-position (vs. 4-position in the target compound), which may alter electronic properties and binding interactions.
- Crystallographic Data : The analogue’s structure was confirmed via X-ray crystallography, revealing planar geometry and intermolecular hydrogen bonding involving the thiazole nitrogen .
Triazole Carboxamides with Varied Aromatic Substituents
The compound 1-(2-methoxyphenyl)-5-(2-pyridinyl)-N-(3-(1H-pyrazol-1-yl)propyl)triazole-4-carboxamide () provides a direct comparison:
- Phenyl Substituent : The 2-methoxy group in the analogue introduces enhanced solubility and steric bulk compared to the 2-methyl group in the target compound.
- Pyridinyl Position: The pyridin-2-yl group (vs.
- Side Chain : The N-(3-(1H-pyrazol-1-yl)propyl) group in the analogue adds conformational flexibility and additional hydrogen-bonding capacity, unlike the rigid thiazole linkage in the target compound .
Structural and Functional Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis mirrors routes for thiazole carboxamides (e.g., hydrolysis of esters followed by amide coupling ), but its triazole core requires distinct cyclization steps.
- Heterocycle Influence : Triazole cores (vs. thiazole/thiophene) provide additional nitrogen atoms for hydrogen bonding, a critical feature for interactions with biological targets .
Biological Activity
The compound 1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a member of the triazole class, which has garnered attention due to its diverse biological activities, including anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound consists of a triazole ring linked to a thiazole moiety, with additional functional groups that enhance its biological activity. The structural formula can be summarized as follows:
- Molecular Formula : C_{15}H_{14}N_{4}OS
- Molecular Weight : 302.36 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The following sections detail specific activities observed in studies involving related compounds.
Anticancer Activity
Several studies have demonstrated the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance:
- Mechanism : Triazoles can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibiting TS can lead to apoptosis in cancer cells.
- Case Study : A related study reported that triazole derivatives exhibited IC50 values ranging from 1.1 µM to 2.6 µM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial efficacy of similar thiazole-containing compounds has also been documented:
- Efficacy Against Pathogens : Compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antimicrobial potential.
- Quantitative Data : In one study, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against these pathogens, indicating strong antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole ring | Essential for anticancer and antimicrobial activity |
| Methyl group at position 2 | Enhances lipophilicity and cellular uptake |
| Triazole linkage | Contributes to TS inhibition |
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound binds effectively to active sites of relevant enzymes, supporting experimental findings regarding its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
